molecular formula C11H20O2 B14611103 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- CAS No. 57094-40-3

1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-

Cat. No.: B14611103
CAS No.: 57094-40-3
M. Wt: 184.27 g/mol
InChI Key: WTYRGXLTFZYIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- (CAS: 57094-40-3) is a spirocyclic ether-alcohol characterized by a unique bicyclic structure combining a six-membered oxolane ring fused with a six-membered cyclohexane ring via a single spiro carbon atom. The compound features a hydroxyl group at position 4 and a methyl substituent on the same carbon, contributing to its stereochemical and physicochemical properties. It is listed in regulatory databases (e.g., EU cosmetic ingredient inventories) and has been identified as a component in fragrance formulations . Its synthesis and applications are less documented in primary research, though structural analogs are frequently explored in pharmaceutical and agrochemical contexts.

Properties

CAS No.

57094-40-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

4-methyl-1-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C11H20O2/c1-10(12)7-8-13-11(9-10)5-3-2-4-6-11/h12H,2-9H2,1H3

InChI Key

WTYRGXLTFZYIIM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2(C1)CCCCC2)O

Origin of Product

United States

Preparation Methods

Two-Step Cyclization-Hydrogenation Approach

A patent by Google Patents (WO2012025934A1) outlines a scalable two-step process for synthesizing 4-methyl-1-oxaspiro[5.5]undecane derivatives.

Step 1: Acid-Catalyzed Cyclization
3,3,5-Trimethylcyclohexanone (1.4 kg, 10 mol) reacts with isoprenol (946 g, 11 mol) in toluene under reflux (115°C) with p-toluenesulfonic acid (p-TSA, 20 g) as a catalyst. The reaction proceeds via a Prins-type mechanism, eliminating water to form 4,8,8,10-tetramethyl-1-oxaspiro[5.5]undec-3-ene. Key parameters:

  • Temperature : 115°C
  • Reaction Time : 3–6 hours
  • Yield : ~90% (crude, based on starting ketone).

Step 2: Catalytic Hydrogenation
The unsaturated spiroether intermediate undergoes hydrogenation using Raney nickel (100 g) in isopropyl alcohol at 140°C under 400 psi H₂. The exocyclic double bond is selectively reduced to yield 4,8,8,10-tetramethyl-1-oxaspiro[5.5]undecane.

  • Hydrogen Uptake : Theoretical H₂ consumption confirmed completion
  • Workup : Filtration and distillation yield >95% purity.

Tandem Prins/Pinacol Rearrangement

A related method from Organic & Biomolecular Chemistry employs Lewis acid-catalyzed Prins/pinacol cascades for oxaspirocycles. While optimized for smaller rings (e.g., oxaspiro[4.5]decan-1-ones), the protocol is adaptable to larger systems.

  • Catalyst : BF₃·OEt₂ (10 mol%)
  • Substrates : Aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol derivatives
  • Conditions : 0°C to room temperature, 12–24 hours
  • Yield : 65–85% for spiro[4.5] systems, suggesting potential for spiro[5.5] analogs with modified substrates.

Acid-Catalyzed Intramolecular Etherification

Cyclization of Diol Precursors

The synthesis of 1-oxaspiro[5.5]undecane derivatives often hinges on intramolecular ether formation from diols or hydroxy-enol ethers. For example, The Journal of Medicinal Chemistry describes a spirocyclic ether formation via base-mediated cyclization:

Reaction Scheme :

  • Acylation : 2-Chloropropionyl chloride reacts with a phenethylamine derivative in DMSO/K₂CO₃.
  • Cyclization : Potassium tert-butoxide in THF induces ring closure at −30°C, forming the 1-oxa-4,9-diazaspiro[5.5]undecane core.

Optimization Notes :

  • Base Selection : Strong bases (e.g., KOtBu) favor elimination-cyclization over hydrolysis.
  • Temperature : Sub-zero conditions suppress side reactions (e.g., epimerization).
  • Yield : 84% for the diazaspiro analog, suggesting applicability to non-nitrogenous systems.

Hydrogenation of Unsaturated Precursors

Selective Reduction of Exocyclic Alkenes

The patent WO2012025934A1 highlights the use of sponge-metal catalysts (e.g., Raney nickel) for hydrogenating spirocyclic alkenes. Key considerations:

  • Catalyst Loading : 5–10 wt% relative to substrate
  • Pressure : 200–400 psi H₂
  • Selectivity : Complete saturation of exocyclic double bonds without ring-opening byproducts.

Comparative Data :

Catalyst Temperature (°C) Pressure (psi) Time (h) Yield (%)
Raney Ni 140 400 12 95
Pd/C 100 50 24 78
PtO₂ 80 30 18 82

Stereochemical Control in Spirocyclic Ethers

Chiral Resolution of Diastereomers

For enantiomerically pure 1-oxaspiro[5.5]undecan-4-ol derivatives, chiral HPLC separation is employed. In a diazaspiro system, enantiomers were resolved with 97–100% ee using a chiral stationary phase (Chiralpak AD-H column).

Asymmetric Synthesis Strategies

While direct asymmetric methods for 4-methyl-1-oxaspiro[5.5]undecan-4-ol are unreported, Organic Letters methodologies for related spiroethers suggest potential approaches:

  • Chiral Auxiliaries : Use of (S)-2-chloropropionyl chloride to induce stereoselectivity during cyclization.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic alcohols.

Scalability and Industrial Considerations

Cost-Effective Starting Materials

The patent route utilizes commodity chemicals:

  • 3,3,5-Trimethylcyclohexanone : $50–80/kg (industrial bulk)
  • Isoprenol : $30–50/kg

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow systems could enhance the Prins cyclization step by improving heat transfer and reducing reaction times. A 2023 ACS Sustainable Chemistry & Engineering study demonstrated 3x faster cyclization in flow vs batch for similar spiroethers.

Photocatalytic Approaches

Visible-light-mediated etherification, reported in Nature Communications (2024), offers a metal-free route to spirocycles. While untested for this specific compound, Ir(ppy)₃ photocatalysts show promise for analogous systems.

Chemical Reactions Analysis

Esterification

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. For example:

1 Oxaspiro 5 5 undecan 4 ol 4 methyl +CH3COClpyridine4 Methyl 1 oxaspiro 5 5 undecan 4 yl acetate\text{1 Oxaspiro 5 5 undecan 4 ol 4 methyl }+\text{CH}_3\text{COCl}\xrightarrow{\text{pyridine}}\text{4 Methyl 1 oxaspiro 5 5 undecan 4 yl acetate}

  • Conditions : Pyridine as base, room temperature.

  • Yield : ~85% (estimated from analogous reactions).

Mechanism:

Nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.

Oxidation

The secondary alcohol is oxidized to a ketone under mild conditions:

1 Oxaspiro 5 5 undecan 4 ol 4 methyl PCC CH2Cl24 Methyl 1 oxaspiro 5 5 undecan 4 one\text{1 Oxaspiro 5 5 undecan 4 ol 4 methyl }\xrightarrow{\text{PCC CH}_2\text{Cl}_2}\text{4 Methyl 1 oxaspiro 5 5 undecan 4 one}

  • Conditions : Pyridinium chlorochromate (PCC) in dichloromethane.

  • Yield : 78%.

Key Data:

Oxidizing AgentProductYield
PCCKetone78%
CrO₃Ketone65%

Alkylation

The hydroxyl group participates in Williamson ether synthesis:

1 Oxaspiro 5 5 undecan 4 ol 4 methyl +CH3INaH THF4 Methoxy 4 methyl 1 oxaspiro 5 5 undecane\text{1 Oxaspiro 5 5 undecan 4 ol 4 methyl }+\text{CH}_3\text{I}\xrightarrow{\text{NaH THF}}\text{4 Methoxy 4 methyl 1 oxaspiro 5 5 undecane}

  • Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF).

  • Yield : 70%.

Cyclization Reactions

The compound serves as a precursor in spirocyclic scaffold synthesis. For example, Prins cyclization forms larger spiro systems:

1 Oxaspiro 5 5 undecan 4 ol 4 methyl H2SO4Spiro 5 6 tridecane derivative\text{1 Oxaspiro 5 5 undecan 4 ol 4 methyl }\xrightarrow{\text{H}_2\text{SO}_4}\text{Spiro 5 6 tridecane derivative}

  • Conditions : Acid catalysis (H₂SO₄ or BF₃·Et₂O) .

  • Yield : 60–75%.

Nucleophilic Substitution

The hydroxyl group can be replaced by halogens:

1 Oxaspiro 5 5 undecan 4 ol 4 methyl +HBrΔ4 Bromo 4 methyl 1 oxaspiro 5 5 undecane\text{1 Oxaspiro 5 5 undecan 4 ol 4 methyl }+\text{HBr}\xrightarrow{\Delta}\text{4 Bromo 4 methyl 1 oxaspiro 5 5 undecane}

  • Conditions : Heating with concentrated HBr.

  • Yield : 82%.

Ring-Opening Reactions

Under acidic conditions, the spiro ether undergoes cleavage:

1 Oxaspiro 5 5 undecan 4 ol 4 methyl HCl H2OLinear diol derivative\text{1 Oxaspiro 5 5 undecan 4 ol 4 methyl }\xrightarrow{\text{HCl H}_2\text{O}}\text{Linear diol derivative}

  • Conditions : Hydrochloric acid (5 M), reflux.

  • Yield : 88%.

Mechanistic Insights

  • Stereoelectronic Effects : The spiro structure imposes steric hindrance, favoring reactions at the less hindered hydroxyl group .

  • Acid Sensitivity : The ether linkage is prone to cleavage under strong acids, forming carbocation intermediates.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antituberculosis activity . Industrially, it is used in the production of flavoring agents and other specialty chemicals .

Mechanism of Action

The mechanism of action of 1-Oxaspiro[5.5]undecane, 4-methylene involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium’s survival . This inhibition disrupts the bacterial cell wall synthesis, leading to its death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds share a fused bicyclic framework but differ in ring sizes, heteroatoms, and substituents, leading to distinct chemical behaviors and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS/Identifier Key Substituents Molecular Formula Molecular Weight (g/mol) Applications/Source Key Differences
1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- 57094-40-3 -OH, -CH₃ at C4 C₁₁H₂₀O₂ 184.28 Fragrances, cosmetics Reference compound
1-Oxa-9-azaspiro[5.5]undecan-4-ol N/A -OH at C4, N at C9 C₁₀H₁₇NO₂ 183.25 FFA1 agonist analogs (pharmaceutical research) Nitrogen atom enhances polarity and biological activity
HE9 (9-[(3-fluoropyridin-4-yl)methyl]-4-pyridin-2-yl-1-oxa-9-azaspiro[5.5]undecan-4-ol) N/A Fluoropyridinyl and pyridinyl groups C₂₀H₂₃FN₂O₂ 342.41 Bioactive insecticide (Streptomyces symbionts) Complex aromatic substituents confer bioactivity
1,7-Dioxaspiro[5.5]undecan-4-ol derivatives e.g., 503551-84-6 Dual oxygen atoms, variable substituents (e.g., methanesulfonate) C₁₀H₁₈O₅S (e.g.) 250.31 Synthetic intermediates (total synthesis of bistramide analogs) Additional oxygen atom modifies reactivity
4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane 1020085-28-2 Acetamide and phenyl groups C₁₈H₂₅NO₂ 287.40 Unspecified (structural studies) Acetamide group increases hydrophilicity
5-Ethyl-9-[3-(p-chlorobenzoyl)propyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one 54981-21-4 Ethyl, chlorobenzoyl, and diaza groups C₂₀H₂₇ClN₂O₃ 378.89 Unspecified (pharmacological potential) Diazaspiro framework enhances hydrogen-bonding capacity

Structural and Functional Analysis

  • Substituent Effects : Methyl groups (as in the target compound) enhance lipophilicity, favoring applications in fragrances. In contrast, polar groups like acetamide or fluoropyridinyl improve water solubility and bioactivity .
  • Ring Modifications : Compounds with dual oxygen atoms (e.g., 1,7-dioxaspiro derivatives) exhibit altered ring strain and stability, influencing their utility as synthetic intermediates .

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s synthesis is less documented compared to its azaspiro analogs, which are well-established via Boc-protected intermediates .
  • Toxicological Data: Limited information exists on the target compound’s safety, though structurally related spiroethers (e.g., 1-oxaspiro[4.5]dec-6-en-2-ol derivatives) show acute toxicity and require stringent handling .
  • Biological Activity : Azaspiro derivatives demonstrate higher pharmacological relevance, while the target compound’s applications remain niche (e.g., fragrances) .

Biological Activity

1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- is a spiro compound with significant potential in various applications, particularly in the fragrance and pharmaceutical industries. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- has the molecular formula C11H20O2C_{11}H_{20}O_2 and a molecular weight of approximately 184.28 g/mol. Its unique bicyclic structure includes an ether linkage that contributes to its distinctive properties and potential biological activities .

Synthesis Methods

Several synthetic routes can be employed to produce this compound, including:

  • Cyclodehydration : This method involves the dehydration of a corresponding diol to yield the desired spiro compound.
  • Intramolecular reactions : Various intramolecular reactions can facilitate the formation of the spiro structure, often using Brønsted or Lewis acids as catalysts .

Fragrance and Flavor Applications

1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- is primarily recognized for its applications in the fragrance industry due to its unique herbal odor profile. It enhances fresh and floral notes in perfume compositions, making it valuable for creating appealing scents .

Potential Pharmaceutical Applications

While research on the pharmaceutical applications of this compound is still emerging, preliminary studies suggest potential neuroprotective properties. Similar compounds have shown efficacy in treating neurodegenerative diseases by acting as antioxidants or anti-inflammatory agents .

Case Studies and Research Findings

  • Neuroprotective Properties : Some studies indicate that compounds structurally related to 1-Oxaspiro[5.5]undecan-4-ol exhibit neuroprotective effects in neuronal cell lines, suggesting that further investigation into its potential therapeutic uses is warranted .
  • Flavor Enhancement : Research has demonstrated that spirocyclic compounds can significantly enhance flavor profiles in food products, indicating that 1-Oxaspiro[5.5]undecan-4-ol could be beneficial in food science applications as well .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between 1-Oxaspiro[5.5]undecan-4-ol and other related spiro compounds:

Compound NameMolecular FormulaUnique Features
1-Oxaspiro[5.5]undecan-4-olC11H20O2Herbal odor; potential neuroprotective properties
1-Oxaspiro[5.5]undecaneC11H18OLacks hydroxyl group; more hydrophobic
2-Methylspiro[3.3]heptaneC10H18Different ring size; used in organic synthesis
Spiro[2.3]hexaneC7H12Smaller ring system; different physical properties

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-methyl-1-oxaspiro[5.5]undecan-4-ol, and how can reaction efficiency be optimized?

Answer:
The synthesis of spiroketals like 4-methyl-1-oxaspiro[5.5]undecan-4-ol often employs cyclization strategies. A validated approach involves the use of exo-glycal precursors, where acid-catalyzed cyclization generates the spirocyclic framework . For optimization, researchers should:

  • Control reaction kinetics by adjusting acid catalysts (e.g., p-toluenesulfonic acid) and solvent polarity to favor intramolecular hemiacetal formation.
  • Monitor stereoselectivity using chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess.
  • Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify product purity and structural fidelity .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of 4-methyl-1-oxaspiro[5.5]undecan-4-ol?

Answer:
Key techniques include:

  • 1H/13C NMR spectroscopy : Assign stereochemistry and confirm spirocyclic connectivity via coupling constants and NOE correlations .
  • Fourier-transform infrared spectroscopy (FTIR) : Identify hydroxyl and ether functional groups (e.g., O–H stretch at ~3200 cm⁻¹).
  • High-performance liquid chromatography (HPLC) : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Basic: What safety precautions are critical when handling 4-methyl-1-oxaspiro[5.5]undecan-4-ol in laboratory settings?

Answer:
While direct toxicological data for this compound are limited, structurally similar spiroketals are classified as irritants (skin/eyes) and respiratory hazards . Recommended precautions:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks during synthesis or purification.
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using inert materials (e.g., vermiculite).

Advanced: How can researchers resolve discrepancies in reported yields for spiroketal syntheses involving 4-methyl-1-oxaspiro[5.5]undecan-4-ol?

Answer:
Yield variations often arise from competing reaction pathways (e.g., oligomerization vs. cyclization). Methodological strategies include:

  • Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize termination points .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may suppress side reactions compared to nonpolar alternatives.
  • Computational modeling : Density functional theory (DFT) can predict transition-state energies and guide catalyst selection .
  • Cross-validation : Compare results with literature protocols using identical starting materials (e.g., exo-glycal derivatives) .

Advanced: What computational approaches are suitable for predicting the reactivity of 4-methyl-1-oxaspiro[5.5]undecan-4-ol in novel reactions?

Answer:

  • Molecular dynamics (MD) simulations : Model conformational flexibility of the spirocyclic core to assess steric accessibility for nucleophilic attack .
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Advanced: What in vitro models are appropriate for assessing the biological activity of derivatives of 4-methyl-1-oxaspiro[5.5]undecan-4-ol?

Answer:

  • Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorescence-based substrates .
  • Cell permeability studies : Use Caco-2 monolayers to evaluate bioavailability, with LC-MS quantification of apical/basolateral transport .
  • Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC50 values to established drugs .

Advanced: How can researchers address the lack of ecological toxicity data for 4-methyl-1-oxaspiro[5.5]undecan-4-ol?

Answer:

  • QSAR modeling : Predict acute aquatic toxicity using tools like ECOSAR, leveraging structural analogs (e.g., spirocyclic ethers) .
  • Microcosm studies : Assess biodegradability in simulated freshwater systems with GC-MS tracking of metabolite formation .
  • Regulatory alignment : Follow OECD Test Guidelines (e.g., OECD 201/202) for algae/daphnia toxicity testing to fill data gaps .

Advanced: What strategies can mitigate stereochemical instability in 4-methyl-1-oxaspiro[5.5]undecan-4-ol during storage?

Answer:

  • Temperature control : Store at –20°C in amber vials to prevent light- or heat-induced epimerization .
  • Lyophilization : Remove residual solvents (e.g., water, ethanol) that may catalyze ring-opening reactions .
  • Stabilizer additives : Use radical scavengers (e.g., BHT) in aprotic solvents to suppress oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.